molecular formula C8H7ClO2 B016315 1-(3-Chloro-2-hydroxyphenyl)ethanone CAS No. 3226-34-4

1-(3-Chloro-2-hydroxyphenyl)ethanone

Cat. No.: B016315
CAS No.: 3226-34-4
M. Wt: 170.59 g/mol
InChI Key: GBWVDQBTXFIIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H7ClO2. It is known for its unique structure, which includes a chloro and hydroxy group attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without a solvent at temperatures between 120-140°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-hydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The chloro and hydroxy groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Chloro-2-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWVDQBTXFIIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343948
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3226-34-4
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 2
1-(3-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.